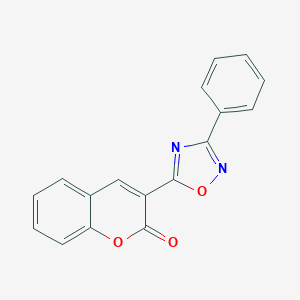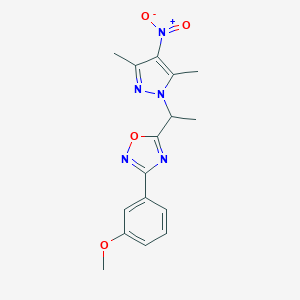![molecular formula C18H16N2O6S2 B283931 Dimethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B283931.png)
Dimethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DM-BTS and is a thiophene derivative that contains a benzoxazole moiety. DM-BTS has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Wissenschaftliche Forschungsanwendungen
DM-BTS has been found to exhibit various biological activities, making it a potential candidate for drug development. Some of the scientific research applications of DM-BTS include:
1. Anti-inflammatory activity: DM-BTS has been found to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
2. Anti-tumor activity: DM-BTS has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells.
3. Anti-oxidant activity: DM-BTS has been found to exhibit significant anti-oxidant activity by scavenging free radicals and reducing oxidative stress.
Wirkmechanismus
The mechanism of action of DM-BTS is not fully understood. However, it has been proposed that DM-BTS exerts its biological activities by modulating various signaling pathways. For example, DM-BTS has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. DM-BTS has also been found to activate the JNK signaling pathway, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects:
DM-BTS has been found to exhibit various biochemical and physiological effects. For example, DM-BTS has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. DM-BTS has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, DM-BTS has been found to reduce oxidative stress by scavenging free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
DM-BTS has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. DM-BTS is also soluble in a wide range of solvents, making it easy to use in various assays. However, DM-BTS has some limitations for lab experiments. It has low water solubility, which can limit its use in aqueous-based assays. DM-BTS is also sensitive to light and air, which can lead to degradation over time.
Zukünftige Richtungen
DM-BTS has several potential future directions for research. Some of these include:
1. Drug development: DM-BTS has shown promising anti-inflammatory, anti-tumor, and anti-oxidant activities, making it a potential candidate for drug development.
2. Mechanistic studies: Further studies are needed to elucidate the exact mechanism of action of DM-BTS.
3. Formulation development: DM-BTS has low water solubility, which can limit its use in aqueous-based assays. Formulation development can be done to improve the solubility of DM-BTS.
4. In vivo studies: In vivo studies are needed to determine the efficacy and safety of DM-BTS in animal models.
Conclusion:
DM-BTS is a promising chemical compound that has shown significant biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. The synthesis method of DM-BTS involves a multi-step process that can be easily scaled up for large-scale production. DM-BTS exerts its biological activities by modulating various signaling pathways, although the exact mechanism of action is not fully understood. DM-BTS has several advantages for lab experiments, but also has some limitations. Future research directions for DM-BTS include drug development, mechanistic studies, formulation development, and in vivo studies.
Synthesemethoden
DM-BTS can be synthesized through a multi-step process that involves the reaction of 3-methylthiophene-2,4-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminobenzoxazole in the presence of a base to form the corresponding amide. Finally, the amide is treated with dimethyl sulfate to yield DM-BTS.
Eigenschaften
Molekularformel |
C18H16N2O6S2 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
dimethyl 5-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C18H16N2O6S2/c1-9-13(16(22)24-2)15(28-14(9)17(23)25-3)20-12(21)8-27-18-19-10-6-4-5-7-11(10)26-18/h4-7H,8H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
BBXMOWQCDBFQGI-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NC3=CC=CC=C3O2)C(=O)OC |
Kanonische SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NC3=CC=CC=C3O2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-pyridinecarboxamide](/img/structure/B283851.png)
![N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzamide](/img/structure/B283852.png)
![N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide](/img/structure/B283853.png)
![N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide](/img/structure/B283855.png)
![Methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283856.png)

![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283862.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283863.png)





![6-Amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283872.png)